molecular formula C20H17N3O B5800601 N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine

N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine

Cat. No.: B5800601
M. Wt: 315.4 g/mol
InChI Key: YBNNAJYDTXTSBX-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine is a quinazoline derivative characterized by a furylmethyl group at the N-position and a 4-methylphenyl substituent at the 2-position of the quinazoline core. Quinazolines are nitrogen-containing heterocyclic compounds with broad pharmacological relevance, particularly in kinase inhibition and anticancer applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methylphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-14-8-10-15(11-9-14)19-22-18-7-3-2-6-17(18)20(23-19)21-13-16-5-4-12-24-16/h2-12H,13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNNAJYDTXTSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the furylmethyl and methylphenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and specific catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride, and appropriate solvents.

    Substitution: Halogens, nucleophiles, and suitable reaction conditions such as temperature and pH control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activity
N-(2-Furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine Quinazoline 2-(4-methylphenyl), N-(furylmethyl) Not reported (inferred kinase inhibition)
Lapatinib 4-Anilinoquinazoline Tosylate, fluorophenyl, furanyl EGFR/HER2 inhibition (IC₅₀ ~10 nM)
Importazole Quinazolinamine 2-(pyrrolidinyl), N-(phenylethyl) Importin-β inhibition (IC₅₀ ~40 µM)
N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide Thiazolidinone 2-(4-methylphenyl), benzamide Antiproliferative (IC₅₀ ~10 µM)

Table 2: Spectroscopic Signatures

Compound Type IR Bands (cm⁻¹) NMR Shifts (1H/13C)
Quinazolinamines C=N (~1600), NH (~3300) Quinazoline C2/C4: δ 150–160 ppm
Triazole-thiones C=S (~1250), NH (~3300) Triazole protons: δ 7.5–8.5 ppm
Thiazolidinones C=O (~1700) Thiazolidinone C4: δ 170 ppm

Q & A

Q. What are the key challenges in synthesizing N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine, and how can reaction conditions be optimized to improve yield?

Answer:

  • Multi-step synthesis : The compound requires sequential functionalization of the quinazoline core, including furylmethyl and 4-methylphenyl substituents. Common hurdles include regioselectivity in quinazoline amination and side reactions during furan ring coupling .
  • Optimization strategies : Use polar aprotic solvents (e.g., DMF) for amination steps to enhance solubility. Temperature control (<80°C) minimizes decomposition of the furylmethyl group. Catalytic Pd-mediated cross-coupling can improve efficiency .
  • Yield monitoring : Track intermediates via HPLC or TLC, prioritizing purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and computational methods are critical for confirming the structural integrity of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the quinazoline core (δ 7.5–8.5 ppm for aromatic protons), furylmethyl group (δ 6.2–6.5 ppm for furan protons), and methylphenyl substituent (δ 2.3 ppm for CH₃) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 372.15) .
  • Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to verify functional groups .

Q. How should researchers design initial biological activity screens for this compound?

Answer:

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to structural similarity to known quinazoline-based inhibitors .
  • Assay conditions : Use cell-free enzymatic assays (IC₅₀ determination) followed by cell viability tests (MTT assay) in cancer lines (e.g., HeLa, MCF-7) .
  • Control compounds : Include gefitinib or erlotinib as positive controls for kinase inhibition .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data for quinazoline derivatives like this compound?

Answer:

  • Binding mode analysis : Perform molecular docking (AutoDock Vina) to compare interactions with kinase ATP-binding pockets. Discrepancies may arise from variations in substituent orientation .
  • Kinetic assays : Measure on/off rates (Surface Plasmon Resonance) to distinguish competitive vs. allosteric inhibition mechanisms .
  • Metabolic stability : Assess cytochrome P450 interactions (LC-MS/MS) to explain variability in in vivo efficacy .

Q. What computational and experimental approaches are recommended for elucidating structure-activity relationships (SAR) in this compound’s analogs?

Answer:

  • SAR workflow :
    • Quantum mechanical calculations : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic hotspots .
    • Pharmacophore modeling (MOE) : Map essential features (e.g., hydrogen-bond acceptors on quinazoline) .
    • Analog synthesis : Modify substituents (e.g., replace furylmethyl with thiophenemethyl) and test activity .
  • Data integration : Use multivariate analysis (PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and what software tools are essential?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (dichloromethane/methanol). Resolve ambiguities in furylmethyl orientation relative to the quinazoline plane .
  • Software pipeline :
    • SHELXT : For phase problem resolution .
    • Olex2 : Refinement and visualization of thermal ellipsoids .
  • Validation : Check geometric parameters (bond lengths/angles) against Cambridge Structural Database entries for quinazolines .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties during scale-up synthesis?

Answer:

  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and intermediate purity .
  • Polymorph control : Use solvent-antisolvent crystallization (e.g., acetone/water) to ensure consistent crystal form .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to identify hygroscopicity or oxidation risks .

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